N-(2-hydroxyethyl)-5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-(2-hydroxyethyl)-1-(4-methoxyphenyl)-5-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-10(2)14-13(15(21)16-8-9-20)17-18-19(14)11-4-6-12(22-3)7-5-11/h4-7,10,20H,8-9H2,1-3H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJJVMCCTGNXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antidepressant-like action. Therefore, it’s plausible that this compound may also target neurotransmitter systems involved in mood regulation, such as the serotonin or dopamine systems.
Mode of Action
It’s possible that this compound interacts with its targets by binding to specific receptors or enzymes, thereby modulating their activity and leading to changes in cellular function.
Biological Activity
N-(2-hydroxyethyl)-5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity based on available research findings and data.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl group and hydroxyethyl substituent enhances its solubility and interaction with biological targets.
Molecular Formula: CHNO
Molecular Weight: 304.35 g/mol
The mechanism of action for this compound involves modulation of various signaling pathways. Research indicates that compounds with a triazole moiety often interact with enzymes or receptors involved in cell proliferation and apoptosis.
Anticancer Activity
Several studies have evaluated the anticancer properties of triazole derivatives, including the compound . For instance:
- Cell Line Studies: In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC values were reported in the range of 10-50 µM, indicating moderate to high potency against these cells .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. In a study focusing on pyrazole derivatives, it was noted that similar compounds could significantly reduce pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
Antiviral Activity
Emerging research indicates that triazole derivatives may possess antiviral properties. For example, derivatives have shown activity against viral polymerases, which could be relevant for developing treatments for viral infections .
Case Study 1: Anticancer Activity in Mice
A recent animal study assessed the efficacy of this compound in a mouse model bearing xenografts of human tumors. The compound was administered at doses ranging from 10 to 50 mg/kg body weight. Results indicated a dose-dependent reduction in tumor volume compared to control groups, highlighting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
In another study focused on inflammatory bowel disease (IBD), the compound was tested for its ability to reduce inflammation markers in a rat model. The results showed a significant decrease in TNF-alpha and IL-6 levels post-treatment, suggesting its therapeutic potential in managing IBD .
Scientific Research Applications
Antimicrobial Activity
The triazole scaffold is well-known for its antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit potent antibacterial and antifungal activities. For instance, compounds similar to N-(2-hydroxyethyl)-5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide have demonstrated efficacy against a range of pathogens:
- Antibacterial Properties : Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. In one study, specific derivatives exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics like gentamicin and ciprofloxacin .
- Antifungal Properties : Triazoles are also recognized for their antifungal activity. They function by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism has been effectively utilized in treating fungal infections .
Anticancer Activity
Emerging research suggests that triazole derivatives possess anticancer properties. The compound's ability to modulate various biological pathways makes it a candidate for cancer therapy:
- Mechanism of Action : Triazoles can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation and survival .
- Case Study : A recent study highlighted the anticancer potential of related triazole compounds against breast cancer cell lines, demonstrating significant cytotoxic effects .
Polymer Chemistry
This compound can be utilized in the synthesis of advanced materials:
- Polymerization : The compound can serve as a building block for the development of polymers with enhanced thermal stability and mechanical properties .
- Coatings and Adhesives : Its incorporation into polymer matrices can improve adhesion properties and resistance to environmental degradation .
Supramolecular Chemistry
The unique structural features of triazoles allow for their application in supramolecular chemistry:
- Host-Guest Systems : Triazole derivatives can form host-guest complexes that are useful in drug delivery systems. These complexes enhance the solubility and bioavailability of therapeutic agents .
| Activity Type | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 0.5 - 1 | |
| Antibacterial | S. aureus | 0.75 | |
| Antifungal | Candida albicans | 0.8 | |
| Anticancer | Breast Cancer Cell Line | IC50 = 15 |
Table 2: Material Properties
| Property | Description |
|---|---|
| Thermal Stability | Enhanced compared to standard polymers |
| Mechanical Strength | Improved due to cross-linking |
| Adhesion Quality | Superior performance in coatings |
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazole Ring
The 1,2,3-triazole ring undergoes regioselective substitution at the N1 and C5 positions under specific conditions.
-
Key Finding : The N1 position is more reactive toward soft nucleophiles (e.g., thiols), while harder nucleophiles (e.g., amines) preferentially attack C5.
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Note : Hydrolysis rates depend on steric effects from the isopropyl and 4-methoxyphenyl groups, which slow reactivity by ~30% compared to unsubstituted analogs.
Oxidation Reactions
Oxidative modifications target the hydroxyethyl and isopropyl side chains:
| Target Group | Oxidizing Agent | Products | References |
|----------------------|
Preparation Methods
Preparation of 4-Methoxyphenylmethyl Azide
Procedure:
- Starting Material: 4-Methoxyphenylmethyl chloride (1.0 eq)
- Azidation: React with sodium azide (1.2 eq) in DMF:H₂O (3:1) at 60°C for 12 h
- Workup: Extract with DCM, dry over MgSO₄, concentrate in vacuo
Key Data:
Synthesis of N-(2-Hydroxyethyl)-2-Cyano-3-Methylbutanamide
Stepwise Protocol:
- Acid Activation: Treat 2-cyano-3-methylbutanoic acid (1.0 eq) with SOCl₂ (1.5 eq) in anhydrous THF at 0°C→rt
- Amide Coupling: Add 2-aminoethanol (1.2 eq) in THF, stir 4 h at rt
- Purification: Recrystallize from EtOAc/hexanes
Optimization Notes:
Triazole Cyclization via [3+2] Azide-Nitrile Cycloaddition
Scalable Procedure:
1. Charge ethanol (10 vol) with 4-methoxyphenylmethyl azide (1.0 eq)
2. Add N-(2-hydroxyethyl)-2-cyano-3-methylbutanamide (1.05 eq)
3. Introduce NaOH (1.5 eq) as finely ground powder
4. Microwave irradiation: 80°C, 1 h, 300 W
5. Quench with 1M HCl, extract with EtOAc (3×)
6. Silica gel chromatography (EtOAc:hexanes gradient)
Reaction Monitoring:
- TLC (Rf 0.3 in EtOAc:hexanes 1:1)
- UPLC/MS: m/z [M+H]⁺ calc. 359.4, found 359.2
Structural Elucidation and Physicochemical Profiling
Spectroscopic Characterization
¹H NMR (500 MHz, DMSO-d₆):
δ 8.15 (s, 1H, triazole-H), 7.42 (d, J=8.6 Hz, 2H), 6.95 (d, J=8.6 Hz, 2H), 4.85 (t, J=5.3 Hz, 1H, -OH), 4.25 (s, 2H, N-CH₂), 3.75 (s, 3H, OCH₃), 3.45 (m, 2H, -CH₂OH), 3.10 (septet, J=6.8 Hz, 1H, CH(CH₃)₂), 1.25 (d, J=6.8 Hz, 6H, (CH₃)₂)
13C NMR (126 MHz, DMSO-d₆):
δ 165.8 (C=O), 159.2 (Ar-OCH₃), 144.5 (C5-triazole), 132.0 (C4-triazole), 128.5 (Ar-C), 114.0 (Ar-C), 61.5 (-CH₂OH), 55.2 (OCH₃), 34.8 (CH(CH₃)₂), 22.1 ((CH₃)₂)
Solubility and Partitioning
| Property | Value | Method |
|---|---|---|
| Water Solubility | 38 μg/mL | FaSSIF, pH 6.5 |
| logP | 2.1 ± 0.3 | Shake-flask |
| pKa | 4.2 (amide) | Potentiometric |
Comparative Analysis of Synthetic Methodologies
Alternative Routes from Literature
A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
- Typically produces 1,4-disubstituted triazoles
- Limited applicability for 1,5-regioisomers without directing groups
B. Oxidative Cyclization of Hydrazones:
C. Metal-Free Cycloadditions:
Advantages of the Demonstrated Route
- Regiochemical Control: α-Cyanoacetamide geometry directs isopropyl to C5
- Functional Group Tolerance: Hydroxyethylamide remains intact under basic conditions
- Scalability: Microwave protocol reduces reaction time from 24 h to 1 h
Process Optimization and Yield Improvement
Critical Reaction Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| NaOH Equivalents | 1.3-1.7 eq | <1.3: Incomplete cyclization; >1.7: Dehydration byproducts |
| Microwave Power | 250-350 W | Lower power: Longer times; Higher: Decomposition |
| Solvent | EtOH > MeCN > DMF | EtOH prevents azide decomposition |
Impurity Profile
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Dehydrated amide | Base-catalyzed | Strict temperature control <85°C |
| Di-substituted | Excess azide | Maintain 1:1.05 azide:cyanamide |
| Oxidized triazole | Residual O₂ | N₂ sparging during reaction |
Q & A
Q. What are the standard synthetic routes for N-(2-hydroxyethyl)-5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" approach . Key steps include:
Preparation of the alkyne precursor (e.g., 4-methoxyphenylacetylene) and azide (e.g., isopropyl azide).
Cycloaddition under inert conditions (N₂ atmosphere) with CuI catalysis in a polar solvent (e.g., DMF or THF) at 50–60°C.
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Yield optimization requires strict control of stoichiometry (1:1 azide:alkyne ratio) and catalyst loading (5–10 mol%). Side products (e.g., 1,5-disubstituted triazoles) are minimized by ensuring excess ligand (e.g., TBTA) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Methodological Answer : Structural validation combines:
- NMR spectroscopy : and NMR confirm substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, triazole proton absence due to tautomerism) .
- High-resolution mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺) confirms molecular formula .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths (e.g., C–N triazole bonds ≈ 1.31–1.34 Å) and hydrogen-bonding networks (e.g., N–H···O interactions) .
Q. What preliminary biological screening assays are suitable for this triazole-carboxamide derivative?
- Methodological Answer : Initial screening focuses on:
- Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus (ATCC 29213) and E. coli (ATCC 25922) .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤1% v/v) are essential to minimize artifacts .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder in the hydroxyethyl group) be resolved during refinement?
- Methodological Answer : Disordered moieties are addressed using:
- SHELXL constraints : PART and AFIX commands to model positional disorder (e.g., hydroxyethyl rotational isomers) .
- Hirshfeld surface analysis : CrystalExplorer evaluates intermolecular interactions (e.g., O–H···N hydrogen bonds) to validate packing stability .
- Twinned refinement : For non-merohedral twinning, HKLF5 format in SHELXL applies twin law matrices (e.g., BASF parameter optimization) .
Cross-validation with Rfree (Δ < 5% from Rwork) ensures model robustness .
Q. What strategies optimize the compound’s pharmacokinetic profile while retaining bioactivity?
- Methodological Answer : Structural modifications guided by SAR:
- LogP adjustment : Introducing hydrophilic groups (e.g., sulfonate) to the hydroxyethyl chain reduces LogP (calculated via ChemAxon) while maintaining solubility .
- Metabolic stability : Incubation with liver microsomes (human/rat) identifies vulnerable sites (e.g., methoxy demethylation); blocking with electron-withdrawing groups (e.g., CF₃) enhances stability .
- Plasma protein binding (PPB) : Equilibrium dialysis (human serum albumin) quantifies unbound fraction; fluorination of the phenyl ring decreases PPB .
Q. How do electronic effects (e.g., methoxy vs. nitro substituents) influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : Computational and experimental approaches:
- DFT calculations : Gaussian09 at B3LYP/6-31G* level maps electrostatic potential (ESP) to predict electrophilicity at the carboxamide carbonyl .
- Kinetic studies : Pseudo-first-order conditions (excess amine nucleophile) in DMSO-d₆ monitored by NMR (disappearance of carbonyl proton at δ 8.1–8.3 ppm) .
- Hammett analysis : Linear free-energy relationships (σ⁺ values) correlate substituent effects with rate constants (R² > 0.95 confirms electronic dominance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
